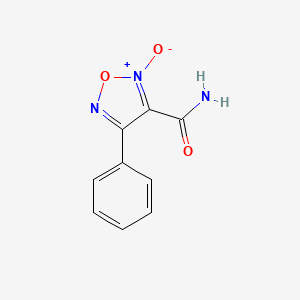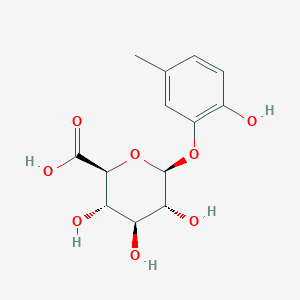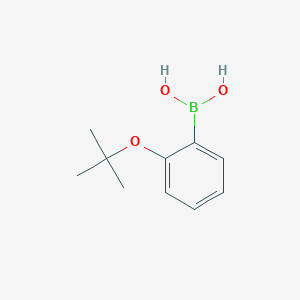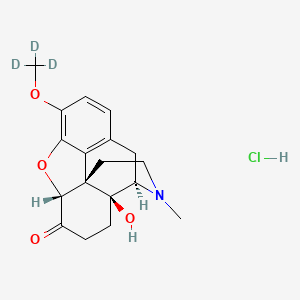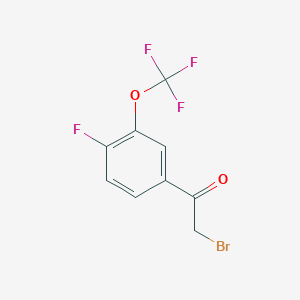
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of the corresponding acetophenone derivative. One common method is as follows:
Starting Material: The synthesis begins with 4-fluoro-3-(trifluoromethoxy)acetophenone.
Bromination: The acetophenone derivative is dissolved in an anhydrous solvent such as ether. Bromine is then added gradually to the solution in the presence of a catalyst like aluminum chloride. The reaction mixture is stirred and cooled to maintain a controlled temperature.
Isolation: After the reaction is complete, the product is isolated by removing the solvent under reduced pressure.
Analyse Chemischer Reaktionen
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions and produces the corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This difference can affect the compound’s reactivity and physical properties.
4-(Trifluoromethyl)phenacyl bromide: Lacks the fluoro substitution on the phenyl ring, which can lead to differences in reactivity and application.
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide: The positions of the fluoro and trifluoromethoxy groups are reversed, which can influence the compound’s chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5BrF4O2 |
|---|---|
Molekulargewicht |
301.03 g/mol |
IUPAC-Name |
2-bromo-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-6(11)8(3-5)16-9(12,13)14/h1-3H,4H2 |
InChI-Schlüssel |
XZOFIQKBXXPGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CBr)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
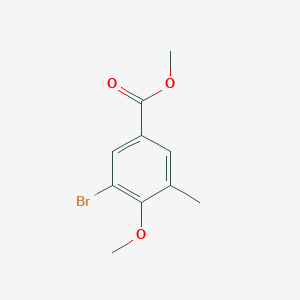
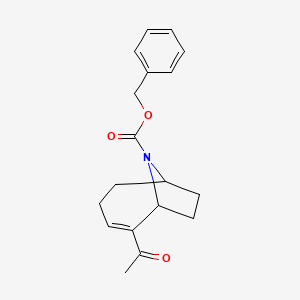
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
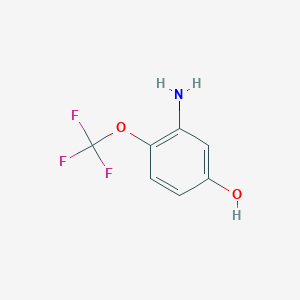
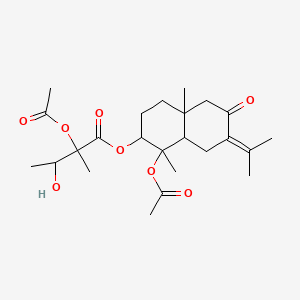
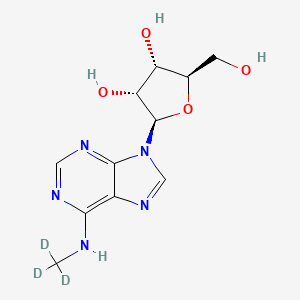
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
